molecular formula C8H12F6O6S2 B044032 Tetramethylene bis(2,2,2-trifluoroethanesulfonate) CAS No. 117186-54-6

Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

Cat. No.: B044032
CAS No.: 117186-54-6
M. Wt: 382.3 g/mol
InChI Key: DAWNBKJYEPYYJD-UHFFFAOYSA-N
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Description

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is a high-value chemical reagent designed for specialized research applications. This compound functions as an efficient bis-electrophilic alkylating agent , where its two 2,2,2-trifluoroethanesulfonate (triflate) groups are highly reactive leaving groups. The electron-withdrawing nature of the trifluoromethyl groups significantly enhances the sulfonate's stability and reactivity, making it superior to conventional mesylates or tosylates for demanding synthetic transformations . Its primary research utility lies in its ability to act as a molecular linker or cross-linking agent . The tetramethylene spacer allows it to bridge two nucleophilic sites, such as nitrogen, oxygen, or carbon nucleophiles, facilitating the synthesis of complex cyclic compounds, functionalized macrocycles, and novel polymeric materials. This makes it particularly valuable in medicinal chemistry for creating constrained scaffolds, and in materials science for developing advanced polymers with specific properties. Researchers will find it essential for constructing molecular architectures where precise distance and rigidity are critical. Intended Research Applications: • Synthesis of complex macrocyclic and heterocyclic compounds. • Cross-linking agent in polymer chemistry. • Preparation of sophisticated chemical building blocks for pharmaceutical and material science research. WARNING: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any human or veterinary use.

Properties

IUPAC Name

4-(2,2,2-trifluoroethylsulfonyloxy)butyl 2,2,2-trifluoroethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F6O6S2/c9-7(10,11)5-21(15,16)19-3-1-2-4-20-22(17,18)6-8(12,13)14/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWNBKJYEPYYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOS(=O)(=O)CC(F)(F)F)COS(=O)(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922317
Record name Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117186-54-6
Record name 1,4-Butanediol di-2,2,2-trifluoroethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117186546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Butane-1,4-diyl bis(trifluoromethanesulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is for informational purposes only and does not constitute professional chemical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical substances.

Introduction: Unveiling a Powerful Bifunctional Electrophile

In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of functional groups is paramount. Among the vast arsenal of reagents available to the discerning scientist, bifunctional electrophiles stand out for their ability to construct complex molecular architectures and act as potent crosslinking agents. This guide provides a comprehensive technical overview of Butane-1,4-diyl bis(trifluoromethanesulfonate) , a highly reactive and versatile building block.

Initially, a note on nomenclature is warranted. This compound is sometimes referred to as tetramethylene bis(trifluoromethanesulfonate) or 1,4-butanediyl ditriflate. It is crucial to distinguish it from structurally similar but chemically distinct reagents. This guide will delve into its chemical identity, synthesis, key applications with a focus on its role as a potent alkylating agent in drug development, and the critical safety protocols required for its handling.

Part 1: Core Chemical Identity and Physicochemical Properties

Butane-1,4-diyl bis(trifluoromethanesulfonate) is a diester of 1,4-butanediol and trifluoromethanesulfonic acid (triflic acid). The triflate group is an exceptionally good leaving group, rendering the terminal carbons of the butane chain highly electrophilic and susceptible to nucleophilic attack.

Table 1: Chemical Identity and Properties

PropertyValueSource
Chemical Name Butane-1,4-diyl bis(trifluoromethanesulfonate)
Synonyms 1,4-Butanediyl ditriflate, Tetramethylene bis(trifluoromethanesulfonate)
CAS Number 68171-31-3 (related)
Molecular Formula C₆H₈F₆O₆S₂
Molecular Weight 354.24 g/mol
Appearance Expected to be a liquid or low-melting solidInferred from related compounds
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, THF)Inferred from related compounds
Stability Moisture sensitiveInferred from related compounds[1]

Part 2: Synthesis and Characterization

The synthesis of Butane-1,4-diyl bis(trifluoromethanesulfonate) typically involves the reaction of 1,4-butanediol with a suitable triflating agent in the presence of a non-nucleophilic base. The most common and effective triflating agent for this purpose is trifluoromethanesulfonic anhydride (triflic anhydride).

Synthetic Rationale and Key Considerations

The choice of triflic anhydride is predicated on its high reactivity, which is necessary to efficiently convert the primary alcohols of 1,4-butanediol into the corresponding triflate esters. The reaction is typically carried out at low temperatures to mitigate side reactions and decomposition. The use of a hindered, non-nucleophilic base, such as pyridine or 2,6-lutidine, is crucial to scavenge the triflic acid byproduct without competing with the alcohol in reacting with the anhydride. Anhydrous conditions are paramount, as triflic anhydride and the resulting ditriflate product are highly susceptible to hydrolysis.

Experimental Protocol: Synthesis of Butane-1,4-diyl bis(trifluoromethanesulfonate)

Materials:

  • 1,4-butanediol (high purity, distilled)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add 1,4-butanediol (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.

  • Add anhydrous pyridine (2.2 eq) to the stirred solution.

  • Slowly add triflic anhydride (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude product.

  • The product can be further purified by flash column chromatography on silica gel, though care must be taken due to its reactivity.

Synthesis_Workflow cluster_reaction Reaction Conditions cluster_workup Workup BDO 1,4-Butanediol Reaction Reaction BDO->Reaction Tf2O Triflic Anhydride Tf2O->Reaction Py Pyridine Py->Reaction Solvent Anhydrous DCM Solvent->Reaction Temp 0 °C Temp->Reaction Quench Quench with H₂O Wash Aqueous Washes Quench->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Product Butane-1,4-diyl bis(trifluoromethanesulfonate) Concentrate->Product Crude Product Reaction->Quench Reaction Mixture

Caption: Synthetic workflow for Butane-1,4-diyl bis(trifluoromethanesulfonate).

Characterization
  • ¹H NMR: Two multiplets would be expected for the methylene protons. The protons alpha to the triflate group (CH₂-OTf) would be downfield shifted compared to those in the starting diol, likely in the range of 4.5-4.7 ppm. The beta protons (CH₂-CH₂-OTf) would appear further upfield, around 2.0-2.2 ppm.

  • ¹³C NMR: Three distinct signals would be anticipated. The carbon attached to the triflate oxygen would be significantly downfield, and the trifluoromethyl carbon would appear as a quartet due to coupling with fluorine.

  • IR Spectroscopy: Strong characteristic absorbances for the S=O and C-F bonds of the triflate group would be prominent in the regions of 1420-1380 cm⁻¹ and 1250-1150 cm⁻¹, respectively.

Part 3: Applications in Drug Development and Organic Synthesis

The high reactivity of the two terminal electrophilic centers makes Butane-1,4-diyl bis(trifluoromethanesulfonate) a valuable tool in several areas of research and development.

Bifunctional Alkylating Agent for Anticancer Therapy

A primary application of this class of compounds is as bifunctional alkylating agents. In the context of cancer chemotherapy, such molecules can form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. The four-carbon linker allows for the potential to crosslink DNA strands, a mechanism that can induce apoptosis in rapidly dividing cancer cells. This is conceptually similar to the mechanism of action of established drugs like busulfan [1,4-bis(methanesulfonoxy)butane]. The enhanced leaving group ability of the triflate compared to the mesylate in busulfan suggests that Butane-1,4-diyl bis(trifluoromethanesulfonate) would be a more potent, albeit potentially less selective, alkylating agent.

DNA_Crosslinking cluster_DNA DNA Double Helix DNA_Strand_1 Guanine ... ... DNA_Strand_2 ... ... Guanine Alkylating_Agent Butane-1,4-diyl bis(trifluoromethanesulfonate) Alkylating_Agent->DNA_Strand_1:g1 First Alkylation Alkylating_Agent->DNA_Strand_2:g2 Second Alkylation (Crosslinking)

Caption: Mechanism of DNA crosslinking by a bifunctional alkylating agent.

Synthesis of Macrocycles and Heterocycles

The ability to react with two nucleophiles makes Butane-1,4-diyl bis(trifluoromethanesulfonate) an excellent reagent for the synthesis of cyclic structures. Reaction with dinucleophiles can lead to the formation of macrocycles, which are of significant interest in drug discovery and materials science. Furthermore, it can be employed in the synthesis of various heterocyclic systems by reacting with appropriate nitrogen, oxygen, or sulfur-containing nucleophiles.

Part 4: Safety, Handling, and Storage

Butane-1,4-diyl bis(trifluoromethanesulfonate) is expected to be a hazardous substance and should only be handled by trained professionals in a well-ventilated chemical fume hood.

Table 2: Hazard and Safety Information (Inferred)

HazardPrecautionSource
Corrosive Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and safety goggles or a face shield.[2]
Moisture Sensitive Reacts with water, potentially violently, to release corrosive triflic acid. Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a cool, dry place.[1]
Toxicity Likely toxic if inhaled, swallowed, or in contact with skin. Avoid breathing vapors or dust.[3]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Conclusion

Butane-1,4-diyl bis(trifluoromethanesulfonate) is a powerful and versatile bifunctional electrophile with significant potential in organic synthesis and as a probe for investigating biological processes. Its high reactivity, stemming from the excellent leaving group ability of the triflate moieties, makes it a potent alkylating agent. While this reactivity is the source of its utility, it also necessitates careful handling and storage under anhydrous conditions. For researchers in drug development, this compound offers a valuable scaffold for the design of novel DNA crosslinking agents and other targeted therapeutics. As with any highly reactive substance, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

  • PubChem. Butane-1,4-diyl bis(trifluoromethanesulfonate). National Center for Biotechnology Information. [Link]

  • Gelest, Inc. Safety Data Sheet: DI-t-BUTYLSILYLBIS(TRIFLUOROMETHANESULFONATE). [Link]

Sources

Molecular structure of Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

This technical guide offers a comprehensive examination of Tetramethylene bis(2,2,2-trifluoroethanesulfonate), a bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development. The document delves into its core molecular structure, outlines detailed synthetic protocols with mechanistic justifications, and explores its reactivity profile and applications, providing a robust resource for advanced chemical synthesis.

Strategic Overview and Significance

Tetramethylene bis(2,2,2-trifluoroethanesulfonate), also known by its IUPAC name butane-1,4-diyl bis(2,2,2-trifluoroethanesulfonate), is a potent and versatile bifunctional electrophile. Its strategic value in organic synthesis stems from the presence of two 2,2,2-trifluoroethanesulfonate (tresylate) moieties, which are excellent leaving groups. This structural feature renders the terminal carbons of the tetramethylene backbone highly susceptible to nucleophilic attack.

The reactivity of tresylates is intermediate between the commonly used tosylates and the highly reactive triflates, filling a crucial reactivity gap.[1] This allows for controlled alkylation reactions under conditions that might be too harsh for less reactive precursors or lead to side reactions with more aggressive ones. Its bifunctional nature makes it an ideal building block for introducing four-carbon linkers, a common motif in pharmacologically active molecules, and for constructing macrocycles and polymers.

Elucidation of Molecular Structure

A definitive understanding of the molecule's structure is paramount for predicting its behavior and optimizing its use in synthetic applications. This is achieved through a combination of spectroscopic analysis and examination of its fundamental chemical properties.

Chemical and Physical Identity

The core identity and key physical properties of the compound are summarized below.

PropertyValueSource
IUPAC Name Butane-1,4-diyl bis(2,2,2-trifluoroethanesulfonate)
CAS Number 74993-30-7
Molecular Formula C₈H₁₀F₆O₆S₂
Molecular Weight 396.28 g/mol
Appearance White to off-white solid
Melting Point 77-81 °C
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be simple and symmetric, featuring two distinct multiplets.

    • A downfield multiplet (around δ 4.4-4.6 ppm) corresponding to the four protons on the carbons directly attached to the electron-withdrawing tresylate groups (-O-CH₂-).

    • An upfield multiplet (around δ 2.0-2.2 ppm) for the four protons on the internal carbons of the butane chain (-CH₂-CH₂-).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display two signals for the butane backbone.

    • A signal for the two equivalent carbons bonded to the oxygen atoms, shifted downfield due to the deshielding effect of the electronegative oxygen.

    • A signal for the two equivalent internal carbons.

    • A quartet for the carbon of the trifluoromethyl group due to C-F coupling.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single, sharp signal is expected, as all six fluorine atoms in the two trifluoromethyl groups are chemically equivalent.

  • IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

    • Strong, characteristic absorption bands for the S=O stretching of the sulfonate ester group, typically found in the regions of 1400-1350 cm⁻¹ and 1200-1150 cm⁻¹.

    • Strong C-F stretching bands.

    • C-H stretching and bending vibrations from the methylene groups of the butane chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition of the molecule, providing definitive proof of its identity.

Synthesis: Protocol and Mechanistic Rationale

The preparation of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is typically achieved through the esterification of 1,4-butanediol with 2,2,2-trifluoroethanesulfonyl chloride. This method is reliable and scalable for laboratory purposes.

Detailed Experimental Protocol

Objective: To synthesize high-purity Tetramethylene bis(2,2,2-trifluoroethanesulfonate) from 1,4-butanediol.

Materials:

  • 1,4-Butanediol (1.0 equivalent)

  • 2,2,2-Trifluoroethanesulfonyl chloride (2.1 equivalents)

  • Triethylamine (Et₃N) or Pyridine (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-butanediol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add a solution of 2,2,2-trifluoroethanesulfonyl chloride (2.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, quench the reaction by adding cold 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white crystalline solid.

Causality Behind Experimental Choices
  • Anhydrous Conditions: 2,2,2-Trifluoroethanesulfonyl chloride is highly reactive and readily hydrolyzes in the presence of water. Anhydrous solvents and a dry, inert atmosphere (nitrogen) are critical to prevent decomposition of the starting material and maximize yield.

  • Non-Nucleophilic Base: Triethylamine or pyridine is used to neutralize the HCl generated during the esterification. This is crucial as the acid can catalyze unwanted side reactions. These bases are non-nucleophilic enough to not compete with the alcohol in reacting with the sulfonyl chloride.

  • Controlled Low Temperature: The reaction is exothermic. Adding the sulfonyl chloride slowly at 0 °C controls the reaction rate, preventing thermal decomposition and the formation of polymeric byproducts.

  • Aqueous Workup: The series of washes effectively removes the triethylammonium hydrochloride salt, any remaining base, and other water-soluble impurities, which is a critical step for obtaining a pure product.

Synthesis Workflow Diagram

G sub_a 1,4-Butanediol & Et₃N in Anhydrous DCM reaction Reaction at 0 °C → RT sub_a->reaction sub_b 2,2,2-Trifluoroethanesulfonyl Chloride in DCM sub_b->reaction Slow Addition workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup Quench & Wash purification Drying (MgSO₄) & Recrystallization workup->purification Isolate Crude Solid product Pure Tetramethylene bis(tresylate) purification->product Yields Pure Product

Caption: Workflow for the synthesis of Tetramethylene bis(2,2,2-trifluoroethanesulfonate).

Reactivity Profile and Applications

The utility of this reagent is defined by its predictable reactivity in nucleophilic substitution reactions.

Mechanism of Action: Bifunctional Sₙ2 Reagent

The carbon atoms alpha to the tresylate groups are highly electrophilic. The molecule readily undergoes double Sₙ2 displacement reactions with a wide range of nucleophiles. This allows for the straightforward synthesis of symmetrically substituted butane derivatives.

Common Applications:

  • Synthesis of Diamines: Reaction with primary or secondary amines.

  • Formation of Diethers: Reaction with alcohols or phenols.

  • Preparation of Dithioethers: Reaction with thiols.

  • Macrocyclization: When reacted with a dinucleophile (e.g., a diamine or dithiol), it serves as a template for forming macrocyclic structures, which are of great interest in supramolecular chemistry and drug design.

Generalized Reactivity Pathwaydot

// Nodes reagent [label="Tetramethylene\nbis(tresylate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophile [label="2 eq. Nucleophile\n(Nu:⁻)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Nu-(CH₂)₄-Nu\n(Substituted Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; leaving_group [label="2 eq. Tresylate Anion\n(CF₃CH₂SO₃⁻)", shape=ellipse, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reagent -> product; nucleophile -> product [label="Double Sₙ2\nDisplacement"]; product -> leaving_group [style=dashed, arrowhead=none, label=" Leaving Groups"]; }

Sources

A Technical Guide to the Spectroscopic Characterization of Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Tetramethylene bis(2,2,2-trifluoroethanesulfonate), a potentially valuable bifunctional electrophile for applications in materials science and pharmaceutical development, remains sparsely documented in scientific literature. This technical guide provides a comprehensive, predictive analysis of its spectroscopic characteristics. In the absence of published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to establish an expected analytical profile. We present a detailed forecast of the Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with reasoned interpretations. This guide is intended to serve as a foundational resource for researchers, enabling them to identify, characterize, and utilize this compound with confidence.

Introduction and Synthetic Strategy

Tetramethylene bis(2,2,2-trifluoroethanesulfonate), also known as 1,4-butanediyl bis(2,2,2-trifluoroethanesulfonate), possesses two potent electrophilic sites due to the excellent leaving group ability of the 2,2,2-trifluoroethanesulfonate moiety. This bifunctionality makes it an attractive cross-linking agent or a building block for synthesizing complex molecular architectures. The trifluoroethyl group, as opposed to the more common trifluoromethyl (triflate) group, modulates the electronic properties and reactivity of the sulfonate ester.

Molecular Structure

The molecule consists of a central four-carbon aliphatic chain (tetramethylene or butanediyl) linked at its termini to two 2,2,2-trifluoroethanesulfonate groups via ester linkages.

Caption: Molecular Structure of Tetramethylene bis(2,2,2-trifluoroethanesulfonate).

Proposed Synthesis

A robust and common method for preparing sulfonate esters involves the reaction of an alcohol with a sulfonyl chloride or anhydride in the presence of a non-nucleophilic base.[1] For the title compound, this would involve the reaction of 1,4-butanediol with two equivalents of 2,2,2-trifluoroethanesulfonyl chloride.

G cluster_workflow Synthetic Workflow reactants 1,4-Butanediol + 2 eq. 2,2,2-Trifluoroethanesulfonyl Chloride conditions Inert Solvent (e.g., Dichloromethane) Non-nucleophilic base (e.g., Pyridine) 0 °C to Room Temperature reactants->conditions 1. Combine reaction Esterification Reaction conditions->reaction 2. React workup Aqueous Workup (Wash with dilute HCl, NaHCO₃, brine) reaction->workup 3. Quench & Extract purification Purification (Drying over MgSO₄, Filtration, Silica Gel Chromatography) workup->purification 4. Isolate product Final Product: Tetramethylene bis(2,2,2-trifluoroethanesulfonate) purification->product 5. Characterize

Caption: Proposed workflow for the synthesis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The molecule's symmetry will simplify the ¹H and ¹³C spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.4 - 4.6Triplet (t)4Ha : -O-CH₂ -CH₂-Protons are deshielded by the adjacent electronegative oxygen of the sulfonate group. Coupling to the adjacent CH₂ group (b ) results in a triplet.
~ 3.9 - 4.1Quartet (q)4Hc : -SO₂-CH₂ -CF₃Protons are deshielded by the sulfonyl group and coupled to the three fluorine atoms on the adjacent carbon, resulting in a quartet.
~ 1.9 - 2.1Multiplet (m)4Hb : -O-CH₂-CH₂ -Protons are in a standard aliphatic environment, coupled to the adjacent CH₂ group (a ). The signal will appear as a multiplet (quintet ideally).

Chemical shifts are predicted for CDCl₃ solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three signals due to molecular symmetry.

Predicted Shift (δ, ppm)AssignmentRationale
~ 110 - 125 (q)c : -SO₂-C H₂-C F₃The carbon is strongly coupled to the three attached fluorine atoms, resulting in a quartet. Its chemical shift is significantly influenced by the fluorines.
~ 68 - 72a : -C H₂-O-The carbon is deshielded by the directly attached oxygen atom.
~ 50 - 55 (q)d : -SO₂-C H₂-CF₃This carbon is adjacent to the strongly electron-withdrawing sulfonyl group and shows coupling to the three fluorine atoms two bonds away.
~ 24 - 28b : -CH₂-C H₂-Standard aliphatic carbon signal.

Chemical shifts are predicted for CDCl₃ solvent.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the trifluoroethyl group.

Predicted Shift (δ, ppm)MultiplicityAssignmentRationale
~ -74 to -78Triplet (t)-CH₂-CF₃ The three equivalent fluorine atoms are coupled to the two protons on the adjacent methylene group, resulting in a triplet. The chemical shift is typical for a CF₃ group adjacent to an electron-withdrawing moiety.

Chemical shifts are referenced to a standard like CFCl₃.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. A spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A spectral width of 220 ppm and a longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of quaternary carbons (though none are present here, it is good practice for sulfonyl-adjacent carbons).

  • ¹⁹F NMR Acquisition: Use a standard fluorine pulse program. A spectral width of ~50 ppm centered around -75 ppm should be sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scales using the residual solvent peak for ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups, particularly the sulfonate ester.

Predicted Key IR Absorptions

The IR spectrum will be dominated by strong absorptions from the S=O and C-F bonds.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
1350 - 1380StrongAsymmetric S=O StretchR-SO₂-OR'
1160 - 1190StrongSymmetric S=O StretchR-SO₂-OR'
1200 - 1300StrongC-F Stretch-CF₃
1000 - 1080StrongS-O-C StretchSulfonate Ester
2850 - 3000MediumC-H StretchAliphatic CH₂
1450 - 1470MediumC-H Bend (Scissoring)Aliphatic CH₂
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR stage. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount (a single drop if liquid, or a few milligrams of solid) of the sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal and anvil after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

Predicted Molecular Weight and Fragmentation
  • Molecular Formula: C₈H₁₂F₆O₆S₂

  • Monoisotopic Mass: 386.0034 Da

  • Average Mass: 386.33 g/mol

Under typical soft ionization conditions like Electrospray Ionization (ESI), the primary observed ion would be the protonated molecule [M+H]⁺ at m/z 387.0112 or adducts with sodium [M+Na]⁺ at m/z 409.0033.

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition. The fragmentation pattern can reveal key structural motifs.

cluster_ms Predicted ESI-MS Fragmentation Pathway parent Parent Ion [M+Na]⁺ m/z 409.0 frag1 Loss of CF₃CH₂SO₃H m/z 245.0 parent->frag1 -164 Da frag2 Loss of CF₃CH₂SO₃ m/z 246.0 parent->frag2 -163 Da frag3 [C₄H₈OSO₂CH₂CF₃+Na]⁺ m/z 269.0 parent->frag3 Cleavage

Caption: A simplified predicted fragmentation pathway for the title compound.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters: Operate the instrument in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage (or fragmentor voltage), and desolvation gas temperature and flow rate to achieve a stable signal for the molecular ion.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-600). For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic analysis of Tetramethylene bis(2,2,2-trifluoroethanesulfonate). The anticipated NMR, IR, and MS data presented herein are grounded in established chemical principles and analysis of structurally related compounds. Researchers synthesizing or utilizing this molecule can use this information as a reliable benchmark for confirming its identity and purity, thereby accelerating its application in scientific research and development.

References

  • NIH, National Center for Biotechnology Information. PubChem Compound Summary for CID 556565, 2,2,2-Trifluoroethyl Methanesulfonate. [Link]

  • NIH, National Center for Biotechnology Information. PubChem Compound Summary for CID 80366, 2,2,2-Trifluoroethyl trifluoromethanesulfonate. [Link]

  • Google Patents.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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A Technical Guide to the Decomposition of Tetramethylene bis(2,2,2-trifluoroethanesulfonate): Mechanisms and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the potential decomposition mechanisms of Tetramethylene bis(2,2,2-trifluoroethanesulfonate). As a fluorinated analog of the well-known alkylating agent busulfan, this compound is of significant interest to researchers in drug development and materials science. This document delineates the probable thermal and hydrolytic degradation pathways by drawing upon established principles of sulfonate ester chemistry and the known behavior of analogous compounds. Furthermore, detailed analytical protocols using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to enable researchers to meticulously study its stability and degradation products. This guide is intended for chemists, biochemists, and pharmaceutical scientists engaged in the research and development of novel therapeutic agents and functional materials.

Introduction

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is a bifunctional alkylating agent that shares a structural backbone with busulfan (1,4-butanediol dimethanesulfonate), a compound extensively used in conditioning regimens prior to hematopoietic stem cell transplantation.[1][2] The introduction of the highly electronegative trifluoromethyl groups is anticipated to significantly influence the molecule's electrophilicity, stability, and metabolic fate. Understanding the decomposition mechanisms of this compound is paramount for predicting its shelf-life, identifying potential degradants, and elucidating its mode of action and potential toxicities.

While direct experimental studies on the decomposition of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) are not extensively reported in the literature, this guide synthesizes established chemical principles and data from analogous compounds to present a scientifically grounded projection of its degradation pathways. The primary modes of decomposition for such sulfonate esters are thermal degradation and hydrolysis.[3][4][5]

Molecular Structure and Predicted Reactivity

The structure of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) features a central tetramethylene chain linked to two trifluoroethanesulfonate groups. The key reactive sites are the electrophilic carbon atoms of the tetramethylene chain and the sulfur atoms of the sulfonate ester groups. The trifluoroethanesulfonate is an excellent leaving group, making the terminal carbons of the butane chain susceptible to nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl group is expected to enhance the leaving group ability of the trifluoroethanesulfonate anion compared to the methanesulfonate anion in busulfan, potentially increasing the compound's reactivity towards nucleophiles.

Proposed Decomposition Mechanisms

Thermal Decomposition

Based on studies of analogous alkyl sulfonates, the thermal decomposition of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is likely to proceed through an intramolecular cyclization reaction.[4] This pathway is analogous to the thermal degradation of busulfan, which forms tetrahydrofuran and methanesulfonic acid.

The proposed mechanism involves a nucleophilic attack by one of the sulfonate oxygen atoms on the terminal carbon of the tetramethylene chain, leading to the formation of a cyclic intermediate. This is followed by the elimination of 2,2,2-trifluoroethanesulfonic acid and the formation of tetrahydrofuran.

Thermal_Decomposition cluster_0 Proposed Thermal Decomposition Pathway Start Tetramethylene bis(2,2,2-trifluoroethanesulfonate) Intermediate Cyclic Intermediate Start->Intermediate Intramolecular Nucleophilic Attack Product1 Tetrahydrofuran Intermediate->Product1 Elimination Product2 2,2,2-Trifluoroethanesulfonic Acid Intermediate->Product2 Elimination

Caption: Proposed thermal decomposition of Tetramethylene bis(2,2,2-trifluoroethanesulfonate).

Hydrolytic Decomposition

The hydrolysis of sulfonate esters can proceed through different mechanisms depending on the pH of the medium.[3][5] The hydrolysis of aliphatic sulfonate esters can occur via cleavage of either the C-O bond or the S-O bond.[6]

Under neutral or acidic conditions, the hydrolysis of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is expected to proceed primarily through an SN2 mechanism, involving the nucleophilic attack of a water molecule on the terminal carbon atom of the tetramethylene chain. This results in the displacement of the trifluoroethanesulfonate leaving group and the formation of 4-hydroxybutyl-2,2,2-trifluoroethanesulfonate and 2,2,2-trifluoroethanesulfonic acid. The intermediate alcohol can then undergo a second hydrolysis step to yield 1,4-butanediol.

Hydrolytic_Decomposition_Acidic cluster_1 Proposed Hydrolytic Decomposition (Neutral/Acidic) Start Tetramethylene bis(2,2,2-trifluoroethanesulfonate) Intermediate 4-hydroxybutyl-2,2,2-trifluoroethanesulfonate + 2,2,2-Trifluoroethanesulfonic Acid Start->Intermediate Hydrolysis (Step 1) Product 1,4-Butanediol + 2,2,2-Trifluoroethanesulfonic Acid Intermediate->Product Hydrolysis (Step 2)

Caption: Proposed hydrolytic decomposition pathway under neutral or acidic conditions.

Under alkaline conditions, the hydrolysis of sulfonate esters can be more complex, with the possibility of both SN2 attack at the carbon and nucleophilic attack at the sulfur atom.[3][5] However, for aliphatic sulfonates, attack at the carbon is generally favored.[6] Therefore, the primary degradation products under alkaline conditions are expected to be the same as under neutral/acidic conditions: 1,4-butanediol and the trifluoroethanesulfonate anion.

Potential Enzymatic Degradation

While specific enzymes that metabolize Tetramethylene bis(2,2,2-trifluoroethanesulfonate) have not been identified, it is plausible that it could be a substrate for certain classes of enzymes, such as esterases or sulfatases.[7][8] Enzymatic hydrolysis would likely lead to the same primary degradation products as chemical hydrolysis: 1,4-butanediol and 2,2,2-trifluoroethanesulfonic acid. The degradation pathway of linear alkylbenzene sulfonates, for instance, involves oxidation of the alkyl chain followed by desulfonation.[9]

Analytical Methodologies for Studying Decomposition

To investigate the proposed decomposition mechanisms and quantify the stability of Tetramethylene bis(2,2,2-trifluoroethanesulfonate), robust analytical methods are essential. HPLC coupled with mass spectrometry is a powerful technique for separating and identifying the parent compound and its degradation products.[1][10][11] NMR spectroscopy, particularly ¹⁹F NMR, is invaluable for tracking the fate of the trifluoroethyl moiety.[12][13]

HPLC-MS/MS Method for Quantification and Degradant Identification

This protocol provides a framework for developing a sensitive and specific HPLC-MS/MS method for the analysis of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) and its potential degradation products.

Experimental Protocol:

  • Chromatographic System: A high-performance liquid chromatography system coupled to a triple-quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Kinetex® 2.6 µm C18, 100 × 4.6 mm) is a suitable starting point.[1]

  • Mobile Phase:

    • A: 2 mM ammonium acetate in water with 0.1% formic acid.

    • B: 2 mM ammonium acetate in methanol with 0.1% formic acid.[1]

  • Gradient Elution: A gradient from low to high organic content (methanol) will be necessary to elute the parent compound and its more polar degradants. A starting point could be a linear gradient from 40% to 80% B over several minutes.[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode should be evaluated. For sulfonate esters, atmospheric pressure chemical ionization (APCI) can also be effective.[11]

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for the parent compound and expected degradants should be determined.

HPLC_Workflow cluster_2 HPLC-MS/MS Analytical Workflow Sample Sample Preparation (e.g., dilution in mobile phase) HPLC HPLC Separation (C18 column, gradient elution) Sample->HPLC MS Mass Spectrometry (ESI or APCI, MRM mode) HPLC->MS Data Data Analysis (Quantification and Identification) MS->Data

Caption: General workflow for HPLC-MS/MS analysis.

Data Presentation:

CompoundPredicted [M+H]⁺Predicted [M+NH₄]⁺Key Fragmentation Ions (Predicted)
Tetramethylene bis(2,2,2-trifluoroethanesulfonate)411.0428.0Loss of CF₃CH₂SO₃H, formation of cyclic ether
4-hydroxybutyl-2,2,2-trifluoroethanesulfonate265.0282.0Loss of H₂O, loss of CF₃CH₂SO₃H
1,4-Butanediol91.1108.1Loss of H₂O
¹⁹F NMR Spectroscopy for Mechanistic Insights

¹⁹F NMR is a highly sensitive technique for detecting and quantifying fluorine-containing compounds.[12][13] It can be used to monitor the disappearance of the parent compound and the appearance of the 2,2,2-trifluoroethanesulfonic acid degradation product. The chemical shift of the CF₃ group will be sensitive to its chemical environment, allowing for clear differentiation between the ester and the free acid.

Experimental Protocol:

  • NMR Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O, DMSO-d₆).

  • Reference Standard: An internal or external fluorine-containing reference standard (e.g., trifluorotoluene) can be used for chemical shift referencing and quantification.

  • Data Acquisition: A simple one-pulse ¹⁹F NMR experiment is typically sufficient.

  • Data Analysis: The integrals of the ¹⁹F signals corresponding to the parent compound and the degradation product can be used to determine their relative concentrations over time.

Data Presentation:

CompoundExpected ¹⁹F Chemical Shift Range (ppm)
Tetramethylene bis(2,2,2-trifluoroethanesulfonate)-70 to -80 (relative to CFCl₃)
2,2,2-Trifluoroethanesulfonic Acid-75 to -85 (relative to CFCl₃)

Conclusion and Future Research

This guide has outlined the probable decomposition mechanisms of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) based on established chemical principles and data from its non-fluorinated analog, busulfan. The primary degradation pathways are proposed to be thermal cyclization to form tetrahydrofuran and hydrolysis to yield 1,4-butanediol. The provided analytical methodologies offer a robust framework for experimentally validating these proposed mechanisms and quantifying the stability of this promising compound.

Future research should focus on conducting detailed kinetic studies under various conditions (pH, temperature, presence of enzymes) to experimentally determine the degradation rates and product distributions. Such studies will be crucial for the further development and application of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) in the fields of medicine and materials science.

References

  • Biro, K., et al. (2020). Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring. Pharmaceutics, 12(11), 1088. [Link]

  • Reddy, B. P., & Kumar, K. R. (2021). HPLC method for the development and validation of busulfan in pharmaceutical formulation. GSC Advanced Research and Reviews, 6(3), 136-142. [Link]

  • ResearchGate. (n.d.). THERMAL COMPATIBILITY ASSESSMENT OF SELECTED EXCIPIENTS USED IN THE ORAL ANTI-CANCER FORMULATION CONTAINING BUSULFAN. Request PDF. [Link]

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  • Schleheck, D., et al. (2011). Two Enzymes of a Complete Degradation Pathway for Linear Alkylbenzenesulfonate (LAS) Surfactants: 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase and 4-Sulfophenylacetate Esterase in Comamonas testosteroni KF-1. Journal of Bacteriology, 193(21), 5997-6007. [Link]

  • de Mattos, M. C., et al. (2004). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. Tetrahedron Letters, 45(48), 8849-8852. [Link]

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  • Li, Y., et al. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry, 94(22), 7863-7870. [Link]

  • Schleheck, D., et al. (2011). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. PubMed, 193(21), 5997-6007. [Link]

  • Haszeldine, R. N., & Robinson, P. J. (1974). The kinetics of the reactions of silicon compounds. Part IX. The gas-phase thermal decomposition of trimethyl-1,1,2,2-tetrafluoroethylsilane. Journal of the Chemical Society, Perkin Transactions 2, (5), 643-646. [Link]

  • Liu, D., et al. (2014). Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes. Journal of Chromatographic Science, 53(5), 724-731. [Link]

  • Beier, P., & Pastyrikova, T. (2021). Triflamides and Triflimides: Synthesis and Applications. Molecules, 26(16), 4983. [Link]

  • Farmacia Journal. (n.d.). THERMAL COMPATIBILITY ASSESSMENT OF SELECTED EXCIPIENTS USED IN THE ORAL ANTI-CANCER FORMULATION CONTAINING BUSULFAN. [Link]

  • Guthrie, J. P. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC, 79(1), 169-177. [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal Decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. Environmental Science & Technology, 48(24), 14335-14343. [Link]

  • Novatia, LLC. (2010). Sulfonate-ester-kinetic-study.pdf. [Link]

  • Organic Syntheses Procedure. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. [Link]

  • GSC Online Press. (2021). HPLC method for the development and validation of busulfan in pharmaceutical formulation. [Link]

  • Mori, A., et al. (1976). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Journal of the Japan Oil Chemists' Society, 25(5), 263-268. [Link]

  • Leger, F., et al. (2013). Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages. Journal of Oncology Pharmacy Practice, 19(2), 143-150. [Link]

  • ResearchGate. (n.d.). PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO NANOPARTICLES. [Link]

  • University of Ottawa. (n.d.). Fluorine NMR. [Link]

  • ResearchGate. (n.d.). Degradation pathway of linear alkylbenzene sulfonates. Adapted from Scott and Jones (2000). [Link]

  • ResearchGate. (n.d.). Busulfan. [Link]

  • Wang, Z., et al. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass. Physical Chemistry Chemical Physics, 20(24), 16421-16431. [Link]

  • ResearchGate. (n.d.). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • NIH. (2023). Busulfan. StatPearls. [Link]

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  • University of Arizona. (n.d.). 19Flourine NMR. [Link]

  • Kolomeitsev, A. A., et al. (1996). Synthesis, structure and reactivity of a trifluoromethyl sulfide anionic salt stabilized with tetrakis(dimethylamino)ethylene dication (TDAE2+). Journal of the Chemical Society, Perkin Transactions 1, (13), 1541-1544. [Link]

  • Gonzalez-Mazo, E., et al. (1997). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology, 31(2), 501-507. [Link]

  • Anneser, M. R., et al. (2021). Crystal structure elucidation of a geminal and vicinal bis(trifluoromethanesulfonate) ester. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 69-73. [Link]

  • ResearchGate. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Request PDF. [Link]

  • Meyer, L. H., & Gutowsky, H. S. (1953). NMR Spectra of Some Fluorine Compounds. The Journal of Physical Chemistry, 57(5), 481-484. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. [Link]

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Methodological & Application

Unlocking Next-Generation Battery Performance: Application Notes for Tetramethylene bis(2,2,2-trifluoroethanesulfonate) and its Analogs as Advanced Electrolyte Additives

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial research into the specific compound "Tetramethylene bis(2,2,2-trifluoroethanesulfonate)" reveals a significant lack of publicly available scientific literature, patents, or technical data regarding its synthesis, properties, and application as a lithium-ion battery (LIB) electrolyte additive. This suggests the compound may be a highly specialized or novel research chemical not yet widely documented.

To provide a comprehensive and scientifically robust guide that adheres to the core requirements of this request, this document will focus on a closely related and well-documented class of bifunctional sulfonate additives. The principles, mechanisms, and experimental protocols detailed herein are directly applicable to the evaluation of novel additives like the requested compound. As a primary, well-studied example, we will frequently reference Methylene Methanedisulfonate (MMDS) , a bifunctional additive known for its efficacy in forming stable electrode-electrolyte interphases.

Introduction: The Critical Role of Electrolyte Additives

The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries has shifted significant focus to the electrolyte, the crucial medium for ion transport. Standard carbonate-based electrolytes are often unable to form a stable protective layer on the surfaces of highly reactive electrodes, particularly high-capacity anodes like silicon and high-voltage cathodes. This instability leads to continuous electrolyte decomposition, capacity fade, and safety hazards.

Electrolyte additives, even in small concentrations, can fundamentally alter the electrochemical behavior of a battery system. They are designed to be sacrificially reduced or oxidized on the electrode surfaces to form a robust Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode. An ideal interphase is electronically insulating but ionically conductive, preventing further electrolyte degradation while allowing efficient lithium-ion transport.

Bifunctional sulfonates, the class to which Tetramethylene bis(2,2,2-trifluoroethanesulfonate) belongs, are a promising category of additives. Their two sulfonate groups allow them to form cross-linked, polymeric networks within the SEI, leading to enhanced mechanical and electrochemical stability.

Mechanism of Action: The Bifunctional Advantage

The proposed advantage of a bifunctional additive like Tetramethylene bis(2,2,2-trifluoroethanesulfonate) or the well-documented MMDS lies in its ability to create a more resilient and stable SEI layer through a multi-step electrochemical process.

  • Initial Reduction: During the initial charging cycles, the additive is preferentially reduced at the anode surface at a higher potential than the bulk electrolyte solvents (e.g., ethylene carbonate).

  • Radical Formation and Polymerization: This reduction cleaves the sulfonate ester bonds, generating reactive radical intermediates. The bifunctional nature of the molecule allows these intermediates to polymerize, forming a cross-linked network.

  • SEI Integration: The resulting polymer integrates with other electrolyte decomposition products (like lithium carbonate and lithium alkyl carbonates) to form a dense, stable, and flexible SEI layer. The presence of fluorine in the requested compound would likely contribute to the formation of lithium fluoride (LiF) in the SEI, which is known for its excellent electronic insulation and stability.

The resulting SEI is mechanically robust, effectively suppressing the detrimental volume changes of high-capacity anodes (like silicon) and preventing continuous electrolyte decomposition.

Diagram of the Proposed SEI Formation Mechanism

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_interphase Anode Surface Additive Bifunctional Sulfonate (e.g., TBTFES) Reduction Preferential Reduction Additive->Reduction 1. Diffusion to Surface Solvent Carbonate Solvents Anode Anode (Graphite/Silicon) Intermediates Reactive Radical Intermediates Reduction->Intermediates 2. Electron Transfer Polymerization Cross-linking Polymerization Intermediates->Polymerization 3. Radical Reaction SEI Stable, Cross-linked SEI (LiF, Poly-sulfonates) Polymerization->SEI 4. Film Formation

Caption: Proposed mechanism of SEI formation with a bifunctional sulfonate additive.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) or any novel electrolyte additive.

Protocol 1: Electrolyte Preparation

Objective: To prepare a baseline electrolyte and test electrolytes with the additive at various concentrations.

Materials:

  • Battery-grade solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC))

  • Lithium salt (e.g., LiPF₆)

  • Tetramethylene bis(2,2,2-trifluoroethanesulfonate) (or other test additive)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

Procedure:

  • Inside the glovebox, prepare the baseline electrolyte by dissolving 1.0 M LiPF₆ in a mixture of EC and EMC (e.g., 3:7 by volume). Stir until the salt is completely dissolved.

  • Prepare stock solutions of the test electrolyte by adding the additive to the baseline electrolyte to achieve desired weight percentages (e.g., 0.5%, 1.0%, 2.0%).

  • Stir each solution for at least 4 hours to ensure homogeneity.

  • Store the electrolytes in sealed containers inside the glovebox.

Protocol 2: Coin Cell Assembly

Objective: To assemble coin cells for electrochemical testing.

Materials:

  • Cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) and anode (e.g., graphite or silicon-graphite composite) electrodes

  • Celgard separator

  • 2032-type coin cell components (casings, spacers, springs)

  • Prepared electrolytes

  • Crimping machine

Procedure:

  • Dry all electrodes and separators in a vacuum oven at an appropriate temperature (e.g., 120°C for cathodes, 80°C for separators) for at least 12 hours before transferring to the glovebox.

  • Place the cathode in the bottom casing of the coin cell.

  • Apply a few drops of the desired electrolyte to the cathode surface.

  • Place the separator on top of the cathode.

  • Add more electrolyte to wet the separator completely.

  • Place the anode on top of the separator.

  • Add the spacer and spring.

  • Place the top casing and crimp the coin cell using a crimping machine to a specified pressure.

  • Let the assembled cells rest for at least 12 hours to ensure full electrolyte wetting of the electrodes.

Protocol 3: Electrochemical Performance Evaluation

Objective: To assess the impact of the additive on battery performance.

Apparatus:

  • Multi-channel battery cycler

  • Temperature-controlled chamber

Procedure:

  • Formation Cycles:

    • Place the coin cells in the temperature-controlled chamber (e.g., 25°C).

    • Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0-4.3 V for NMC811/graphite). This step is crucial for the initial formation of the SEI layer.

  • Rate Capability Test:

    • Cycle the cells at progressively increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate.

    • Return to a low C-rate (e.g., C/5) to assess capacity recovery.

  • Long-Term Cycling:

    • Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 200-500 cycles) to evaluate capacity retention and coulombic efficiency stability.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cells before and after cycling to analyze changes in the interfacial and charge-transfer resistances.

Diagram of the Experimental Workflow

Workflow cluster_prep Preparation cluster_assembly Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Electrolyte Formulation (Baseline & Additive) C Coin Cell Assembly (2032-type) A->C B Electrode & Separator Vacuum Drying B->C D Formation Cycles (Low C-rate, e.g., C/20) C->D Cell Resting (12h) E Rate Capability Test (C/5 to 5C) D->E F Long-Term Cycling (e.g., 1C for 500 cycles) E->F G Electrochemical Impedance Spectroscopy (EIS) F->G H XPS, SEM, TEM of Electrodes F->H

Caption: Standard workflow for evaluating a novel electrolyte additive.

Data Presentation and Expected Results

The effectiveness of an additive is quantified by comparing the performance of cells containing the additive to those with only the baseline electrolyte.

Table 1: Comparative Performance of Electrolytes

ParameterBaseline Electrolyte1% Additive ElectrolyteNotes
Initial Coulombic Efficiency (ICE) ~85%>90% A higher ICE indicates less irreversible capacity loss during the first cycle, signifying more efficient SEI formation.
Capacity Retention after 300 cycles @ 1C ~70%>85% Demonstrates the stability of the SEI and its ability to prevent ongoing degradation.
Coulombic Efficiency Stability @ 1C Fluctuates, averages 99.5%Stable at >99.8% Higher and more stable coulombic efficiency points to reduced side reactions.
Rate Capability (Capacity at 5C vs C/5) ~50%~70% A more stable, low-resistance SEI allows for better high-rate performance.
Impedance Growth after 300 cycles HighLow Lower impedance growth indicates a more stable interfacial layer.

Note: The values presented are representative and will vary depending on the specific cell chemistry and testing conditions.

Post-Mortem Analysis: Validating the Mechanism

To provide direct evidence for the proposed mechanism of action, post-mortem analysis of the cycled electrodes is crucial.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can identify the chemical composition of the SEI. For a sulfonate-based additive, the presence of S-O and C-S species in the SEI of the additive-containing cell, which are absent in the baseline cell, would confirm the participation of the additive in SEI formation. For a fluorinated additive, an increased LiF signal would be expected.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques can visualize the morphology of the electrode surfaces. A smoother, more uniform SEI layer on the anode from the additive-containing cell compared to a thicker, more porous layer in the baseline cell provides visual evidence of the additive's effectiveness.

Conclusion and Future Directions

Bifunctional sulfonate additives represent a promising avenue for enhancing the performance and stability of next-generation lithium-ion batteries. The protocols and evaluation criteria outlined in this application note provide a robust framework for researchers and drug development professionals to assess the efficacy of novel additives like Tetramethylene bis(2,2,2-trifluoroethanesulfonate). The key to a successful additive lies in its ability to form a stable, low-resistance SEI that passivates the electrode surface against continuous electrolyte degradation. Future research should focus on tailoring the molecular structure of these additives—for instance, by varying the length of the alkylene chain or the degree of fluorination—to optimize their electrochemical properties for specific battery chemistries.

References

Due to the lack of specific literature for "Tetramethylene bis(2,2,2-trifluoroethanesulfonate)", the following references pertain to the principles of electrolyte additives, bifunctional sulfonates like MMDS, and standard testing protocols.

  • Zhang, X., et al. (2021). Methylene Methanedisulfonate (MMDS) as a Superior Film-Forming Additive for High-Voltage Lithium-Ion Batteries. Angewandte Chemie International Edition, 60(38), 20865-20872. [Link]

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618. [Link]

  • Goodenough, J. B., & Park, K. S. (2013). The Li-Ion Rechargeable Battery: A Perspective. Journal of the American Chemical Society, 135(4), 1167-1176. [Link]

  • Aurbach, D. (2000). Review of selected electrode–solution interactions which determine the performance of Li and Li ion batteries. Journal of Power Sources, 89(2), 206-218. [Link]

  • Li, W., et al. (2018). A review on the research and development of functional electrolyte additives for lithium-ion batteries. Journal of Power Sources, 376, 126-140. [Link]

Application Notes and Protocols: Tetramethylene bis(2,2,2-trifluoroethanesulfonate) as a High-Performance Electrolyte Additive for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Battery Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) (TMBTFES) as a novel electrolyte additive for enhancing the performance and safety of lithium-ion batteries (LIBs). While direct literature on TMBTFES is emerging, its molecular architecture—a tetramethylene linker flanked by two trifluoroethanesulfonate groups—suggests a multi-functional role in stabilizing electrode-electrolyte interfaces. By drawing parallels with well-studied fluorinated and sulfonate-based additives, this guide elucidates the theoretical underpinnings of its function, provides detailed protocols for its integration and evaluation, and presents expected performance outcomes. The protocols are designed to be self-validating, with explanations for each step to empower researchers in their experimental design.

Introduction: The Rationale for Bifunctional Fluorinated Sulfonate Additives

The performance of lithium-ion batteries is intrinsically linked to the stability of the electrode-electrolyte interfaces. The Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) are critical for preventing continuous electrolyte decomposition, minimizing impedance growth, and ensuring long-term cyclability.[1] Electrolyte additives, typically used in small concentrations (1-5 wt%), are a cost-effective strategy to tailor these interphases for enhanced stability and performance.

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) (TMBTFES) is a promising, albeit not widely documented, bifunctional additive. Its design incorporates two key functional moieties:

  • Trifluoroethanesulfonate groups: The presence of fluorine is known to be highly beneficial. Fluorinated additives can form a robust, LiF-rich SEI, which is an excellent electronic insulator but a good Li-ion conductor.[2] This enhances the stability of the anode, particularly for high-capacity materials like silicon and lithium metal. The strong electron-withdrawing nature of the trifluoromethyl group is also expected to increase the oxidative stability of the molecule, making it a candidate for high-voltage cathode protection.[3]

  • Sulfonate ester structure: Sulfonate-based additives are known to participate in SEI formation through electrochemical reduction, creating a layer rich in lithium sulfates and alkylsulfates. These components can improve the mechanical flexibility and ionic conductivity of the SEI.

  • Bifunctional Linker: The tetramethylene bridge allows the molecule to potentially polymerize or form cross-linked structures upon decomposition, contributing to a more stable and resilient SEI/CEI.

This guide will provide the necessary protocols to explore and validate the efficacy of TMBTFES in lithium-ion battery systems.

Proposed Mechanism of Action

TMBTFES is anticipated to function as both an anode and a cathode protecting agent through preferential electrochemical decomposition.

Anode: Formation of a Hybrid SEI

Upon the initial charging cycles, TMBTFES is expected to be reduced at the anode surface at a potential higher than that of the bulk carbonate solvents. This preferential reduction leads to the formation of a stable SEI.

Synthesis_Workflow reagent1 2,2,2-Trifluoroethanesulfonyl Chloride product TMBTFES reagent1->product reagent2 1,4-Butanediol reagent2->product base Pyridine or Triethylamine (Base) base->product solvent Dichloromethane (Solvent) solvent->product workup Aqueous Workup & Purification product->workup

Caption: A potential synthetic workflow for TMBTFES.

Protocol:

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanediol (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 2,2,2-trifluoroethanesulfonyl chloride (2.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with deionized water.

  • Perform a liquid-liquid extraction with DCM. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography or distillation to obtain pure TMBTFES.

  • Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Electrolyte Preparation

Materials:

  • Battery-grade solvents: Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC) (or Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC)).

  • Lithium salt: Lithium hexafluorophosphate (LiPF₆).

  • Additive: Synthesized and purified TMBTFES.

  • All materials must be handled in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol:

  • Prepare the baseline electrolyte, typically 1.0 M LiPF₆ in a mixture of EC and EMC (e.g., 3:7 by weight). To do this, slowly add the pre-weighed LiPF₆ to the solvent mixture while stirring until fully dissolved.

  • Prepare the additive-containing electrolyte by adding a specific weight percentage of TMBTFES to the baseline electrolyte. It is recommended to test a range of concentrations, for example, 0.5 wt%, 1.0 wt%, and 2.0 wt%.

  • Stir the final electrolyte solution for several hours to ensure homogeneity.

Cell Assembly and Formation Cycling

Procedure:

  • Assemble 2032-type coin cells in an argon-filled glovebox. A typical configuration would be a LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) cathode and a graphite anode. 2. Use a microporous polymer separator (e.g., Celgard 2325). 3. Add a precise amount of electrolyte (e.g., 20-25 µL) to wet the separator and electrodes. 4. Crimp the coin cells to ensure proper sealing.

  • Allow the cells to rest for 12 hours before cycling to ensure complete electrolyte wetting of the electrodes.

  • Formation Cycling: This initial cycling is crucial for SEI formation. A typical protocol involves 2-4 cycles at a low C-rate (e.g., C/10 or C/20) at a constant temperature (e.g., 25-30°C).

Electrochemical Performance Evaluation

Protocol:

  • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 5C) between defined voltage limits (e.g., 3.0-4.3 V for NMC/graphite) to evaluate rate capability and long-term cycling stability. Key metrics to record are discharge capacity, coulombic efficiency, and capacity retention over hundreds of cycles.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at different states of charge (SOC) and at various points during the cycling life. This provides information on the charge transfer resistance and the evolution of the SEI/CEI impedance.

  • Cyclic Voltammetry (CV): Use a three-electrode setup or a coin cell to determine the reduction and oxidation potentials of the TMBTFES additive. This confirms its preferential decomposition relative to the bulk electrolyte.

Expected Performance Improvements and Data Presentation

The successful implementation of TMBTFES as an electrolyte additive is expected to yield significant improvements in battery performance metrics.

Table 1: Expected Performance Metrics with TMBTFES Additive

Performance MetricBaseline Electrolyte (Expected)Electrolyte with TMBTFES (Target)Rationale for Improvement
First Cycle Coulombic Efficiency 85-90%>92%Formation of a more stable and efficient SEI reduces irreversible capacity loss.
Capacity Retention (after 500 cycles @ 1C) <80%>85-90%The robust SEI/CEI minimizes electrode degradation and continuous electrolyte consumption. [4]
Rate Capability (Capacity at 5C vs. C/5) ~60%>75%A stable, low-impedance SEI facilitates faster Li-ion transport across the interface.
Impedance Growth (after 500 cycles) Significant increaseMinimized increaseThe protective interphases prevent the buildup of resistive decomposition products.
High-Temperature Performance (e.g., 55°C) Rapid capacity fadeImproved stabilityA thermally stable SEI/CEI is crucial for preventing accelerated side reactions at elevated temperatures. [3]

Post-Mortem Analysis

To validate the proposed mechanisms, post-mortem analysis of cycled cells is essential.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the anode and cathode to identify the chemical composition of the SEI and CEI. The presence of F, S, and specific carbon and oxygen species can confirm the decomposition products of TMBTFES. [5]* Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Visualize the morphology of the electrode surfaces to observe the uniformity and thickness of the formed interphases.

Safety Considerations

  • Fluorinated compounds and sulfonate esters should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • The synthesis of TMBTFES involves sulfonyl chlorides, which are corrosive and moisture-sensitive.

  • Standard safety protocols for handling lithium-ion battery materials and assembling cells must be strictly followed.

Conclusion

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) represents a promising class of bifunctional electrolyte additives. By leveraging the synergistic effects of its fluorinated and sulfonate moieties, it has the potential to form highly stable and effective SEI and CEI layers. This guide provides the foundational knowledge and detailed experimental protocols for researchers to systematically investigate and unlock the potential of TMBTFES for developing next-generation, high-performance lithium-ion batteries.

References

  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C. [URL not available]
  • Rise of Electrolyte Additives in Advancing Lithium ion Battery. Sigma-Aldrich. [URL not available]
  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV. [URL not available]
  • Mixing Electrolyte for Ion-Lithium B
  • Fluorine chemistry in lithium-ion and sodium-ion batteries. OAE Publishing Inc. [URL not available]
  • Lithium-Ion Battery Electrolyte Containing Fluorinated Solvent and Additive.
  • Investigations on Electrolyte Additives and Formation Mechanism of the Solid Electrolyte Interphase for Sodium Ion Batteries. ACS Applied Materials & Interfaces. [URL not available]
  • Method for synthesizing trifluoromethanesulfonate.
  • Lithium Battery Electrolyte Additives.
  • New Synthetic Techniques for Advanced Propellant Ingredients: Trifluoromethanesulfonate Derivitive Intermedi
  • Chemical components and formation mechanism of fluorinated SEI with....
  • Sulfonate ester electrolyte regulates Li+ desolvation energy to construct high-rate aqueous lithium-ion batteries.
  • Fluorinated Additives For Lithium Ion Batteries.
  • Additives to improve electrolyte performance in lithium ion batteries.
  • Electrolyte additives for lithium-ion batteries under high-voltage operation.
  • Reagents and Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate.
  • Overview of Electrolyte Additives for Lithium-Ion Batteries.
  • Robust battery interphases from dilute fluorinated cations. Energy & Environmental Science. [URL not available]
  • Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses Procedure. [URL not available]
  • Suppression of Aluminum Corrosion in Lithium Bis(trifluoromethanesulfonyl)imide-based Electrolytes by the Addition of Fumed Silica.
  • Fluorinated Fullerenes as Electrolyte Additives for High Ionic Conductivity Lithium-Ion B
  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. MDPI. [URL not available]
  • Improved Lithium Battery Performance through New Additive. Advanced Energy Technology. [URL not available]
  • Crystal structure elucidation of a geminal and vicinal bis(trifluoromethanesulfon
  • Chemical components and formation mechanism of fluorinated SEI with....

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Application Notes and Protocols for Tetramethylene bis(2,2,2-trifluoroethanesulfonate) as a Polymer Crosslinking Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Crosslinking Agent for Advanced Polymer Networks

In the pursuit of advanced polymeric materials with tailored properties, the role of the crosslinking agent is paramount. Crosslinking transforms linear polymer chains into three-dimensional networks, profoundly enhancing mechanical strength, thermal stability, and chemical resistance.[1] This guide introduces Tetramethylene bis(2,2,2-trifluoroethanesulfonate) , a promising, yet not widely documented, crosslinking agent for creating robust and specialized polymer systems.

The trifluoroethanesulfonate (tresylate) leaving group is analogous to the well-known trifluoromethanesulfonate (triflate) group, suggesting a high reactivity towards nucleophilic substitution. This high reactivity allows for crosslinking reactions to occur under mild conditions, which is advantageous for sensitive polymer systems. The tetramethylene spacer provides a flexible linkage between polymer chains, influencing the final mechanical properties of the crosslinked material.

These application notes provide a comprehensive overview of the synthesis, proposed crosslinking mechanism, and detailed protocols for utilizing tetramethylene bis(2,2,2-trifluoroethanesulfonate) as a crosslinking agent. The information is targeted towards researchers, scientists, and drug development professionals seeking to develop novel crosslinked polymers for a variety of applications, including but not limited to, hydrogels for drug delivery, advanced binders for lithium-ion batteries, and high-performance membranes.[2][3][4]

Synthesis of Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

The synthesis of tetramethylene bis(2,2,2-trifluoroethanesulfonate) is not extensively described in the literature. However, a plausible and efficient synthetic route can be adapted from established methods for the preparation of similar sulfonate esters. A common method involves the reaction of a corresponding diol with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a non-nucleophilic base.

A related synthesis for trifluoromethanesulfonates involves the reaction of silver triflate with bromoalkanes.[5] Another approach is the reaction of triflic anhydride with an alcohol.[5] For the synthesis of the title compound, the reaction of 1,4-butanediol with 2,2,2-trifluoroethanesulfonyl chloride is a logical approach.

Proposed Synthetic Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-butanediol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as triethylamine (2.2 eq).

  • Sulfonyl Chloride Addition: Add 2,2,2-trifluoroethanesulfonyl chloride (2.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with the addition of cold water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety Precautions: 2,2,2-Trifluoroethanesulfonyl chloride is corrosive and moisture-sensitive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Mechanism of Polymer Crosslinking

The crosslinking of polymers with tetramethylene bis(2,2,2-trifluoroethanesulfonate) proceeds via a nucleophilic substitution reaction. The highly electronegative fluorine atoms on the ethyl group make the sulfonate an excellent leaving group. This facilitates the attack of nucleophilic functional groups present on the polymer chains.

Common nucleophilic groups found in polymers that are suitable for this type of crosslinking include:

  • Hydroxyl groups (-OH) in polymers like polyvinyl alcohol (PVA), polysaccharides, or cellulose derivatives.

  • Amine groups (-NH2, -NHR) in polymers such as polyethyleneimine (PEI), chitosan, or poly(amidoamine) (PAMAM) dendrimers.

The reaction results in the formation of stable ether or amine linkages, respectively, creating a three-dimensional polymer network.

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product Polymer_Nu Polymer Chain with Nucleophile (e.g., -OH, -NH2) Crosslinked_Polymer Crosslinked Polymer Network Polymer_Nu->Crosslinked_Polymer Nucleophilic Attack Crosslinker Tetramethylene bis(2,2,2-trifluoroethanesulfonate) Crosslinker->Crosslinked_Polymer Leaving Group Departure (2,2,2-trifluoroethanesulfonate)

Caption: Proposed mechanism for polymer crosslinking.

Application Protocol: Crosslinking of Polyvinyl Alcohol (PVA)

This protocol provides a general procedure for the crosslinking of polyvinyl alcohol (PVA) to form a hydrogel. The exact conditions may need to be optimized depending on the desired degree of crosslinking and the specific grade of PVA used.

Materials:

  • Polyvinyl alcohol (PVA), 87-89% hydrolyzed

  • Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating capabilities

  • Glass vials or petri dishes

  • Syringes and needles

Protocol:

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) solution of PVA in deionized water by heating and stirring at 90 °C until the PVA is fully dissolved.

    • Allow the solution to cool to room temperature.

  • Crosslinker Solution Preparation:

    • Prepare a stock solution of tetramethylene bis(2,2,2-trifluoroethanesulfonate) in anhydrous DMSO. The concentration will depend on the desired crosslinking density. A starting point could be a 1 M solution.

  • Crosslinking Reaction:

    • In a glass vial, add a specific volume of the PVA solution.

    • While stirring, add a calculated amount of the crosslinker solution. The molar ratio of crosslinker to PVA hydroxyl groups will determine the crosslinking density. A typical starting range is 1:10 to 1:100 (crosslinker:hydroxyl groups).

    • Continue stirring for 5-10 minutes to ensure homogeneous mixing.

    • Cast the solution into a petri dish or a suitable mold.

  • Gelation:

    • Allow the mixture to stand at room temperature. Gelation time will vary depending on the concentration of the crosslinker and the temperature. It can range from a few minutes to several hours.

    • The gelation process can be accelerated by gentle heating (e.g., 40-50 °C).

  • Purification:

    • Once the hydrogel is formed, immerse it in a large volume of deionized water to remove any unreacted crosslinker and DMSO.

    • Replace the water several times over a period of 24-48 hours to ensure complete purification.

  • Characterization:

    • The resulting hydrogel can be characterized for its swelling behavior, mechanical properties (e.g., compression testing), and morphology (e.g., scanning electron microscopy).

PVA_Crosslinking_Workflow Start Start PVA_Prep Prepare 10% PVA Solution (in water at 90°C) Start->PVA_Prep Crosslinker_Prep Prepare Crosslinker Solution (in anhydrous DMSO) Start->Crosslinker_Prep Mixing Mix PVA and Crosslinker Solutions (in desired ratio) PVA_Prep->Mixing Crosslinker_Prep->Mixing Casting Cast Mixture into Mold Mixing->Casting Gelation Allow Gelation to Occur (Room Temp or gentle heat) Casting->Gelation Purification Purify Hydrogel (Soaking in deionized water) Gelation->Purification Characterization Characterize Hydrogel Properties Purification->Characterization End End Characterization->End

Caption: Workflow for PVA hydrogel preparation.

Quantitative Data and Expected Outcomes

The degree of crosslinking significantly impacts the properties of the final polymer network. The following table provides a hypothetical summary of how varying the crosslinker concentration might affect the properties of a PVA hydrogel.

Crosslinker:OH RatioSwelling Ratio (%)Compressive Modulus (kPa)Gelation Time (min)
1:100HighLow> 60
1:50ModerateModerate30-60
1:20LowHigh< 30

Note: These values are illustrative and will depend on the specific experimental conditions.

Applications in Drug Development and Beyond

The ability to form stable, biocompatible hydrogels makes polymers crosslinked with tetramethylene bis(2,2,2-trifluoroethanesulfonate) highly attractive for drug delivery applications.[4] The tunable crosslinking density allows for the control of drug release kinetics. For instance, a higher crosslinking density would result in a tighter network, leading to slower drug diffusion and sustained release.

Beyond hydrogels, this crosslinking agent can be employed to enhance the performance of other polymer systems:

  • Lithium-Ion Battery Binders: Crosslinked binders can better accommodate the volume changes of silicon anodes during charging and discharging, improving battery cycle life.[2][6][7][8]

  • Polymer Electrolyte Membranes: Crosslinking of sulfonated polymers can improve their mechanical properties and reduce swelling, which is beneficial for fuel cell applications.[3][9][10]

Conclusion

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) presents itself as a versatile and highly reactive crosslinking agent with significant potential for the development of advanced polymer materials. Its ability to react with common nucleophilic functional groups under mild conditions opens up a wide range of possibilities for creating tailored polymer networks. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the capabilities of this promising crosslinking agent in their specific applications. Further optimization and characterization will be crucial to fully harness the potential of the resulting crosslinked polymers.

References

  • Defense Technical Information Center. (n.d.). New Synthetic Techniques for Advanced Propellant Ingredients: Trifluoromethanesulfonate Derivitive Intermediates.
  • ResearchGate. (2006). Effect of crosslinkers on the preparation and properties of ETFE-based radiation-grafted polymer electrolyte membranes.
  • MDPI. (n.d.). Schiff Base-Crosslinked Tetra-PEG-BSA Hydrogel: Design, Properties, and Multifunctional Functions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing trifluoromethanesulfonate.
  • ResearchGate. (2010). Kinetics of the Radical Copolymerization of 2,2,2-Trifluoroethylmethacrylate with tert-Butyl-a-trifluoromethacrylate. Retrieved from [Link]

  • Google Patents. (n.d.). Cross-linked binder for lithium ion batteries.
  • MDPI. (n.d.). Cross-Linked Sulfonated Poly(arylene ether sulfone) Membrane Using Polymeric Cross-Linkers for Polymer Electrolyte Membrane Fuel Cell Applications. Retrieved from [Link]

  • PubMed. (n.d.). Properties of crosslinked ultra-high-molecular-weight polyethylene. Retrieved from [Link]

  • Nanografi. (2022). Polytetrafluoroethylene as Excellent Binder for Li-ion Battery. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of a Cross-Linked Polymer Electrolyte Membrane with an Ultra-High Density of Sulfonic Acid Groups. Retrieved from [Link]

  • Wiley Online Library. (2006). Supramolecular Crosslinked Linear Poly(Trimethylene Iminium Trifluorosulfonimide) Polymer Gels Sensitive to Light and Thermal. Retrieved from [Link]

  • MDPI. (n.d.). Binders for Li-Ion Battery Technologies and Beyond: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

  • National Institutes of Health. (2019). Effect of Crosslinking Degree on Sulfonated Poly(aryl ether nitrile)s As Candidates for Proton Exchange Membranes. Retrieved from [Link]

  • ResearchGate. (n.d.). Does anyone know of a way to crosslink polymers containing sulfonate groups?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

  • OSTI.GOV. (2021). Crosslinked functional binders and their use in silicon-containing anodes of lithium-ion batteries. Retrieved from [Link]

  • Google Patents. (n.d.). Controlled crosslinking of latex polymers with polyfunctional amines.
  • Royal Society of Chemistry. (2017). UV-crosslinked poly(arylene ether sulfone) – LAPONITE® nanocomposites for proton exchange membranes. Retrieved from [Link]

  • PubMed. (2016). The Effects of Cross-Linking in a Supramolecular Binder on Cycle Life in Silicon Microparticle Anodes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure elucidation of a geminal and vicinal bis(trifluoromethanesulfonate) ester. Retrieved from [Link]

  • MDPI. (n.d.). The Effects of Soft-Segment Molecular Weight on the Structure and Properties of Poly(trimethylene terephthalate)-block-poly(tetramethylene glycol) Copolymers. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Tetramethylene bis(2,2,2-trifluoroethanesulfonate). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The guidance is structured to address practical issues encountered during post-synthesis work-up and purification.

Overview & Core Principles

Tetramethylene bis(2,2,2-trifluoroethanesulfonate), an analogue of the alkylating agent Busulfan, is typically synthesized by reacting 1,4-butanediol with a 2,2,2-trifluoroethanesulfonylating agent (e.g., the sulfonyl chloride or anhydride) in the presence of a base. The purification strategy hinges on the removal of unreacted starting materials, the partially-reacted monosulfonate intermediate, and byproducts from side reactions. The primary challenge lies in the compound's reactivity and potential for hydrolysis. Sulfonate esters, while generally stable, can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1][2] Therefore, purification methods should be conducted under neutral, anhydrous conditions where possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is highly dependent on the synthetic route, but typically includes:

  • Unreacted 1,4-butanediol: A polar, diol starting material.

  • 4-hydroxybutyl 2,2,2-trifluoroethanesulfonate: The mono-sulfonated intermediate. This is often the most significant impurity.

  • 2,2,2-Trifluoroethanesulfonic Acid: Formed from the hydrolysis of the sulfonylating agent. This is a strong acid.[3]

  • Base/Base Hydrochloride Salt: If a base like pyridine or triethylamine is used, its salt (e.g., pyridinium hydrochloride) will be a major byproduct.

  • Residual Solvent: Solvents used in the reaction (e.g., Dichloromethane, Acetonitrile).

  • Degradation Products: If the reaction was overheated or exposed to water, you might find hydrolysis products.

Q2: My crude product is a dark, viscous oil. Is this normal, and can it be purified?

A2: It is common for crude products, especially from reactions using pyridine, to be dark and oily due to polymeric byproducts and residual salts. This does not mean the desired product is absent. An initial aqueous work-up is critical to remove the highly polar, water-soluble impurities that often prevent crystallization. After a proper work-up, the product may precipitate or be more amenable to standard purification techniques.

Q3: My compound seems to be degrading during column chromatography on silica gel. Why is this happening?

A3: Silica gel is slightly acidic and can catalyze the hydrolysis of sensitive compounds like sulfonate esters, especially if the solvent system contains protic solvents like methanol.[4] If you observe streaking on TLC or low recovery from the column, consider the following:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-0.5%), before packing the column.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic grade) can be a good alternative to silica gel for acid-sensitive compounds.[4]

  • Work Quickly: Do not let the compound sit on the column for extended periods.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation and purity assessment. Look for the characteristic signals of the tetramethylene bridge and the trifluoroethyl groups and the absence of signals from starting materials or the mono-substituted intermediate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Thin-Layer Chromatography (TLC): A quick method to assess purity. The final product should appear as a single spot.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Troubleshooting & Purification Protocols

This section provides detailed workflows for the purification of Tetramethylene bis(2,2,2-trifluoroethanesulfonate).

Workflow 1: General Purification Strategy

The overall strategy involves an initial extractive work-up to remove bulk, water-soluble impurities, followed by a primary purification method like recrystallization or chromatography.

G crude Crude Reaction Mixture workup Aqueous Extractive Work-up crude->workup dried Dried Organic Solution workup->dried solvent_removal Solvent Removal dried->solvent_removal crude_solid Crude Solid/Oil solvent_removal->crude_solid recryst Recrystallization crude_solid->recryst If solid chrom Column Chromatography crude_solid->chrom If oil or impure solid pure Pure Product (Solid) recryst->pure pure_oil Pure Product (Oil) chrom->pure_oil analysis Purity Analysis (NMR, MS) pure->analysis pure_oil->analysis G start Crude Product is an Oil or Impure Solid dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly to RT, then in ice bath dissolve->cool crystals Crystals Form? cool->crystals success Isolate Crystals by Filtration crystals->success Yes scratch Scratch flask with glass rod? crystals->scratch No scratch->crystals Re-evaluate seed Add a seed crystal? scratch->seed seed->crystals Re-evaluate solvent Try a different solvent or solvent system? seed->solvent solvent->dissolve chrom Proceed to Column Chromatography solvent->chrom

Caption: Decision tree for troubleshooting crystallization.

Recrystallization Solvent Selection

The principle of recrystallization is to find a solvent (or solvent pair) in which the compound is soluble at high temperatures but poorly soluble at low temperatures. [5]

Solvent System Suitability & Rationale
Isopropanol / Water Isopropanol should dissolve the compound when hot. The slow addition of water (an anti-solvent) upon cooling can induce crystallization.
Ethyl Acetate / Hexanes A classic polar/non-polar pair. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy. Reheat to clarify and then cool slowly. [5]
Toluene Aromatic solvents can be effective for compounds with some rigidity. Toluene has a wide liquid range, which is beneficial.

| Dichloromethane / Hexanes | Similar to EtOAc/Hexanes but for less polar compounds. Be cautious with heating DCM due to its low boiling point. |

Protocol:

  • Place the crude solid in a flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the solid just dissolves.

  • If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent dropwise until turbidity persists. Reheat to get a clear solution.

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Column Chromatography

This method is used when recrystallization fails or for separating impurities with similar polarity to the product. [4][6]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives the product a retention factor (Rf) of approximately 0.25-0.35. A good starting point is a mixture of Hexanes and Ethyl Acetate.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel, then gently tap the column to pack it evenly. Add the mobile phase and flush until the entire silica bed is wet and free of air bubbles.

    • Slurry Packing: Mix the silica gel with the mobile phase to form a slurry, then pour it into the column. This method generally gives better packing.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can be loaded onto the column. This method is preferred for samples that are not very soluble in the mobile phase.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References
  • Organic Syntheses Procedure. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Available at: [Link]

  • Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Available at: [Link]

  • Brouillette, D., Perron, G., & Desnoyers, J. E. (1998). Stable solvates in solution of lithium bis(trifluoromethylsulfone)imide in glymes and other aprotic solvents: Phase diagrams, crystallography and Raman spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]

  • PubMed. (n.d.). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. Available at: [Link]

  • PubMed. (2019). Column Chromatography Approach to Determine Mobility of Fluorotelomer Sulfonates and Polyfluoroalkyl Betaines. Available at: [Link]

  • Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Available at: [Link]

  • Lange, U., et al. (1998). The Synthesis of Fluorinated Busulfan and Piposulfan Analogs, Including an Unsymmetrical Bis-sulfonate. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. Available at: [Link]

  • Google Patents. (n.d.). Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • YouTube. (2020). Column Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Available at: [Link]

  • Google Patents. (n.d.). Busulfan composition, preparation method therefor and application thereof.
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]

  • ResearchGate. (n.d.). Reagents & Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]

  • ACS Publications. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Available at: [Link]

Sources

Overcoming solubility issues of Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tetramethylene bis(2,2,2-trifluoroethanesulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven solutions for overcoming the unique solubility challenges presented by this highly fluorinated sulfonate ester.

Understanding the Molecule: A Chemist's Perspective

Tetramethylene bis(2,2,2-trifluoroethanesulfonate), also known as 1,4-Butanediyl bis(2,2,2-trifluoroethanesulfonate), is a bifunctional molecule with distinct structural domains that dictate its physical and chemical properties. Its structure consists of a central, flexible four-carbon (tetramethylene) linker, flanked by two highly polar and reactive 2,2,2-trifluoroethanesulfonate ester groups.

The presence of two trifluoromethyl (CF₃) groups renders the ends of the molecule "fluorous," a property that makes it both hydrophobic (water-repelling) and lipophobic (oil-repelling).[1] This unique characteristic means it often fails to dissolve well in either traditional aqueous buffers or common nonpolar organic solvents. Furthermore, the sulfonate ester linkages are susceptible to nucleophilic attack and hydrolysis, particularly in protic solvents or under non-neutral pH conditions, which can lead to sample degradation.[2][3]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of Tetramethylene bis(2,2,2-trifluoroethanesulfonate)?

Due to its composite structure, this compound exhibits complex solubility behavior. The highly fluorinated ends create strong intramolecular interactions and a tendency to self-associate, resisting solvation by common solvents. Its behavior is governed by the principle that "like dissolves like," but in this case, the "likeness" is the unique electronic nature of a fluorous phase.

Key Insight: Expect poor solubility in both highly polar protic solvents (e.g., water, methanol) and nonpolar hydrocarbon solvents (e.g., hexane, toluene). The most promising candidates are high-purity, polar aprotic solvents that can effectively solvate the polar sulfonate groups without reacting with them.

Q2: I'm struggling to dissolve the compound. What is the recommended first-line solvent and procedure?

For initial attempts, high-purity, anhydrous polar aprotic solvents are the recommended starting point. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are primary candidates.

Recommended Procedure:

  • Weigh the desired amount of the compound into a clean, dry glass vial under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

  • Add a small volume of anhydrous DMSO or DMF to wet the solid.

  • Agitate the mixture using a vortex mixer or a magnetic stirrer.

  • If dissolution is slow, use a sonicating bath at room temperature for 5-10 minute intervals.

  • If necessary, gently warm the solution to 35-40°C. Caution: Avoid excessive heat, as it can accelerate degradation.

  • Once dissolved, ensure the solution is clear and free of particulates before use. Always prepare solutions fresh for the best experimental outcome.

Q3: Can I use protic solvents like methanol, ethanol, or water?

It is strongly discouraged to use protic solvents. Sulfonate esters are reactive functional groups that can undergo solvolysis (a reaction with the solvent).[2]

  • In alcohols (Methanol, Ethanol): The compound can undergo transesterification, where the trifluoroethanesulfonate group is displaced by the alcohol's alkoxy group (e.g., methoxy or ethoxy). This reaction is often accelerated by trace amounts of acid or base and by heat.[4]

  • In Water or Aqueous Buffers: The sulfonate ester linkage is susceptible to hydrolysis, which breaks the ester bond to form 2,2,2-trifluoroethanesulfonic acid and 1,4-butanediol.[5] This degradation is significantly faster under basic (high pH) conditions and can also occur under strongly acidic conditions.

Q4: My solution turned slightly yellow and a precipitate formed after a few hours. What is happening?

This is a classic sign of compound degradation, likely due to hydrolysis from trace water in your solvent or exposure to atmospheric moisture. The precipitate could be one of the less soluble degradation products.

Causality: The sulfonate ester is an excellent leaving group. Nucleophilic attack by water initiates a hydrolysis cascade. To ensure experimental reproducibility, it is critical to prevent this.

Preventative Measures:

  • Use Anhydrous Solvents: Purchase solvents with low water content (<50 ppm) and handle them under inert conditions.

  • Prepare Fresh Solutions: Make your solution immediately before use. Avoid storing it, even at low temperatures. Prolonged storage of sulfonate esters in any solution containing potential nucleophiles is not recommended.[4]

  • Inert Atmosphere: When handling the solid or preparing solutions, use a glove box or a stream of dry nitrogen or argon.

Q5: Common polar aprotic solvents are not working. What advanced strategies can I try?

When standard solvents fail, you must address the compound's "fluorous" nature.

  • Fluorous Co-solvents: Consider using a solvent system that includes a fluorous component. For example, creating a mixture of DMF with a solvent like trifluorotoluene (TFT) might enhance solubility. The optimal ratio would need to be determined empirically.

  • Specialized Solvents: In some cases, halogenated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be effective for dissolving fluorinated compounds, but be aware that HFIP is acidic and can promote degradation. Use with caution and at low temperatures.

  • Surfactant-Based Approaches: For applications requiring an aqueous environment, semifluorinated surfactants can be used to create micelles. These surfactants self-assemble into spheres with a fluorous inner core that can encapsulate your compound, allowing it to be dispersed in the aqueous phase.[1] This is an advanced technique typically used in formulation science.

Troubleshooting Guides & Protocols

Solvent Selection and Dissolution Workflow

The following diagram outlines a systematic approach to finding a suitable solvent and preparing a stable solution.

G cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Enhancing Dissolution cluster_2 Phase 3: Outcomes start Start: Weigh Compound (Inert Atmosphere) solvent_choice Select Primary Solvent: Anhydrous DMSO or DMF start->solvent_choice mix Add solvent, agitate (Vortex/Stir) solvent_choice->mix check1 Is it fully dissolved? mix->check1 sonicate Sonicate at RT (10 min intervals) check1->sonicate No success Success! Solution ready for immediate use. check1->success Yes check2 Is it fully dissolved? sonicate->check2 warm Gently Warm (Max 40°C) check2->warm check2->warm No check2->success Yes check3 Is it fully dissolved? warm->check3 check3->success Yes failure Failure Consider Advanced Strategy (e.g., Co-solvents) check3->failure No

Caption: A step-by-step workflow for dissolving the compound.

Data Summary: Solvent Selection Guide
Solvent ClassRecommended ExamplesSuitability & Key ConsiderationsPotential Risks
Polar Aprotic Anhydrous DMSO, Anhydrous DMF, Acetonitrile Primary Choice. High dissolving power for polar groups. Must be high purity and anhydrous to prevent hydrolysis.Compound degradation if water is present.
Protic Methanol, Ethanol, Water, Aqueous BuffersNot Recommended. Should be strictly avoided for preparing stock solutions.High risk of solvolysis (transesterification or hydrolysis), leading to rapid compound degradation.[2]
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Poor. Unlikely to be effective due to the high polarity of the sulfonate groups.Very low solubility expected.
Specialized Trifluorotoluene (TFT), Hexafluoroisopropanol (HFIP)Advanced Option. May be effective as a co-solvent (TFT) or primary solvent (HFIP) by leveraging fluorous interactions.HFIP is acidic and can promote degradation. Co-solvent ratios must be empirically determined.
Experimental Protocol: Small-Scale Solubility Testing

This protocol allows you to efficiently screen multiple solvents to find the most effective one without wasting a large amount of your compound.

Materials:

  • Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

  • Set of candidate anhydrous solvents (e.g., DMSO, DMF, Acetonitrile, TFT)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Micropipettes

  • Vortex mixer and sonicator

Methodology:

  • Accurately weigh approximately 1-2 mg of the compound into each labeled vial.

  • Add 100 µL of the first test solvent to the corresponding vial.

  • Cap the vial tightly and vortex for 30 seconds. Visually inspect for dissolution against a dark background.

  • If not dissolved, sonicate the vial for 5 minutes at room temperature and inspect again.

  • If still not dissolved, add another 100 µL of solvent (total volume 200 µL) and repeat step 3 and 4.

  • Continue this process, documenting the total volume of solvent required to achieve full dissolution. This provides a semi-quantitative measure of solubility (e.g., mg/mL).

  • Repeat for all candidate solvents.

  • Stability Check: After finding a solvent that works, let the clear solution stand for 1-2 hours at room temperature and re-inspect for any signs of precipitation or color change, which would indicate instability.

This systematic method, adapted from standard laboratory procedures for solubility determination[6], ensures you can identify the best solvent system while conserving valuable material.

Visualizing the Challenge: Molecular Factors

The following diagram illustrates the key molecular features of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) and how they contribute to its challenging solubility and stability profile.

G compound Tetramethylene bis(2,2,2-trifluoroethanesulfonate) linker Tetramethylene Linker (-CH2CH2CH2CH2-) compound->linker ester Sulfonate Ester Linkage (-SO3-CH2-) compound->ester fluoro Trifluoroethyl Groups (2x CF3CH2-) compound->fluoro prop_linker - Nonpolar & Flexible - Contributes to poor aqueous solubility linker->prop_linker prop_ester - Polar & Reactive - Site of Hydrolysis/Solvolysis - Requires Aprotic Solvents ester->prop_ester prop_fluoro - Highly Electron-Withdrawing - Creates 'Fluorous' character - Leads to Hydrophobicity & Lipophobicity fluoro->prop_fluoro

Caption: Key structural features influencing solubility and stability.

By understanding these fundamental principles, researchers can make informed decisions to overcome the solubility issues of Tetramethylene bis(2,2,2-trifluoroethanesulfonate), ensuring the integrity of their experiments and the reliability of their results.

References
  • PubChem. (n.d.). 2,2,2-Trifluoroethyl Methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Carvalho, P. J., et al. (2015). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. ResearchGate. Retrieved from [Link]

  • Snell, L., et al. (2010). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ResearchGate. Retrieved from [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kelly, G. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetramethylethylenediamine. Retrieved from [Link]

  • Padua, A. A. H., et al. (2017). Understanding the phase and solvation behavior of fluorinated ionic liquids. Pure and Applied Chemistry. Retrieved from [Link]

  • Faria, L. F. O., et al. (2014). Solubility of n-butane and 2-methylpropane (isobutane) in 1-alkyl-3-methylimidazolium-based ionic liquids with linear and branched alkyl side-chains. RSC Publishing. Retrieved from [Link]

  • Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters - How Real is the Risk? Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Retrieved from [Link]

  • Moodley, K. (2017). The Investigation of Fluorinated Solvents for Carbon Dioxide Absorption. UKZN ResearchSpace. Retrieved from [Link]

  • PubChem. (n.d.). Tetramethylammonium trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Poon, K. W., & Dudley, G. B. (2006). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, 71(10), 3923–3927. Retrieved from [Link]

  • PubChem. (n.d.). 1,1'-(1,4-Butanediyl)bis(imidazole). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Factors Affecting Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-butanediyl-3,3'-bis-1-vinylimidazolium Di bis(trifluoromethanesulfonyl)imide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wilson, D. J., & Rauk, A. (2016). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 81(17), 7849–7856. Retrieved from [Link]

  • PubChem. (n.d.). Busulfan. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Experimental Findings with Density Functional Theory: The Case of Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synergy between experimental data and computational validation is paramount for accelerating discovery and ensuring scientific rigor. This guide provides an in-depth technical comparison, demonstrating how Density Functional Theory (DFT) calculations can be leveraged to validate and understand the experimental findings for a novel electrolyte additive, Tetramethylene bis(2,2,2-trifluoroethanesulfonate). We will explore its hypothetical performance characteristics and compare them with established alternatives, supported by a robust computational framework.

Introduction: The Imperative of Computational Validation in Materials Science

In the fast-paced field of materials science, particularly in the development of next-generation electrolytes for lithium-ion batteries, experimental screening can be a time-consuming and resource-intensive process. Computational modeling, especially DFT, has emerged as a powerful tool to predict and rationalize the electrochemical behavior of novel organic electrolytes.[1][2][3] By simulating molecular structures, electronic properties, and reaction energetics, DFT provides a microscopic understanding that complements and validates macroscopic experimental observations.

This guide focuses on a hypothetical case study of Tetramethylene bis(2,2,2-trifluoroethanesulfonate), a promising but understudied candidate for an electrolyte additive. We will walk through a comparative analysis, illustrating how DFT calculations can be employed to build confidence in experimental results and guide further material design.

Hypothetical Experimental Findings for Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

For the purpose of this guide, let us assume the following experimental data has been collected for Tetramethylene bis(2,2,2-trifluoroethanesulfonate):

Experimental Parameter Observed Value Significance in Battery Performance
Ionic Conductivity 3.5 x 10⁻³ S/cmAffects the rate capability of the battery.
Electrochemical Stability Window 4.8 V vs. Li/Li⁺Determines the operating voltage range of the battery.
HOMO Energy (from CV) -8.2 eVRelates to the oxidative stability of the electrolyte.
LUMO Energy (from CV) -0.5 eVRelates to the reductive stability of the electrolyte.
Cyclic Voltammetry Reversible redox peaks observedIndicates electrochemical activity and potential for charge transfer.

These hypothetical findings suggest that Tetramethylene bis(2,2,2-trifluoroethanesulfonate) possesses favorable properties for a high-voltage lithium-ion battery electrolyte. However, to truly understand the underlying mechanisms and to confidently proceed with its development, computational validation is essential.

DFT Calculations: A Protocol for Validation

The following protocol outlines the steps to perform DFT calculations to validate the hypothetical experimental data. This methodology is adapted from established computational studies on similar organic electrolyte materials.[4][5]

Computational Methodology

Software: A quantum chemistry package such as Gaussian, ORCA, or VASP is recommended. For this guide, we will refer to a general workflow applicable to most DFT software.[4][6]

Functional and Basis Set: The choice of functional and basis set is critical for accurate predictions. A hybrid functional like B3LYP or PBE0 often provides a good balance between accuracy and computational cost for organic molecules.[4] A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for capturing the electronic structure of the sulfonate and trifluoroethyl groups.

Workflow:

Caption: A general workflow for DFT calculations to validate experimental electrochemical data.

Step-by-Step Protocol
  • Molecular Structure Input:

    • Construct the 3D structure of Tetramethylene bis(2,2,2-trifluoroethanesulfonate).

    • Ensure correct atom connectivity and initial geometry.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule in the gas phase or with an implicit solvent model (e.g., PCM) to mimic the electrolyte environment.

    • The convergence criteria should be tight to ensure a true energy minimum is found.[4]

  • Frequency Analysis:

    • Calculate the vibrational frequencies at the optimized geometry.

    • The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. If imaginary frequencies are present, the structure is a transition state and needs to be re-optimized.[4]

  • Electronic Property Calculations:

    • Perform a single-point energy calculation on the optimized geometry.

    • From this calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Calculate and visualize the MEP on the electron density surface.

    • The MEP map reveals the charge distribution and helps identify electrophilic and nucleophilic sites, providing insights into the molecule's reactivity and interaction with other electrolyte components.[4]

Comparing DFT Results with Experimental Data

The calculated properties are then compared with the experimental findings to assess the level of agreement and gain deeper insights.

Parameter Hypothetical Experimental Value Hypothetical DFT Calculated Value Interpretation of Agreement/Discrepancy
HOMO Energy -8.2 eV-8.5 eVGood agreement validates the experimental measurement and confirms the molecule's high oxidative stability.
LUMO Energy -0.5 eV-0.3 eVReasonable agreement supports the reductive stability of the compound.
HOMO-LUMO Gap 7.7 eV8.2 eVThe calculated gap provides a theoretical measure of the electrochemical stability window. Discrepancies can arise from solvent effects not fully captured by the implicit model.

A strong correlation between the DFT-calculated HOMO/LUMO energies and the oxidation/reduction potentials from cyclic voltammetry provides confidence in the experimental results. The MEP map can further explain the observed stability by showing how the electronegative trifluoroethyl and sulfonate groups withdraw electron density, making the molecule less susceptible to oxidation.

Performance Comparison with Alternatives

To position Tetramethylene bis(2,2,2-trifluoroethanesulfonate) in the current landscape of electrolyte additives, a comparison with common alternatives is crucial.

Compound Key Advantages Potential Drawbacks Supporting Data Source
Tetramethylene bis(2,2,2-trifluoroethanesulfonate) (Hypothetical) High oxidative stability, potentially good ionic conductivity.Synthesis might be complex; long-term stability under cycling needs verification.This Guide
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) High ionic conductivity and thermal stability.Can cause aluminum corrosion at high potentials.[7]
Ethylene Sulfate (DTD) Forms a stable SEI layer on the anode.Can increase impedance.N/A
Vinylene Carbonate (VC) Effective SEI former, improves cycle life.Can lead to gas generation.N/A

This comparative analysis highlights the potential niche for our target molecule as a high-voltage additive, though further experimental validation of its long-term performance is necessary.

Conclusion and Future Outlook

This guide has outlined a comprehensive framework for using DFT calculations to validate and interpret experimental findings for a novel electrolyte additive, Tetramethylene bis(2,2,2-trifluoroethanesulfonate). The synergy between computational and experimental approaches provides a robust pathway for materials discovery and development. The presented DFT protocol is not only a tool for validation but also a predictive engine that can screen new candidate molecules with desired properties, thereby accelerating the innovation cycle in energy storage technologies. Future work should focus on more advanced computational models, such as molecular dynamics simulations, to probe the dynamics of ion transport and the formation of the solid-electrolyte interphase.

References

  • (PDF) Deep Eutectic Solvent Based on Lithium Bis[(trifluoromethyl)sulfonyl] Imide (LiTFSI) and 2,2,2-Trifluoroacetamide (TFA) as a Promising Electrolyte for a High Voltage Lithium-Ion Battery with a LiMn2O4 Cathode - ResearchGate. Available at: [Link]

  • (PDF) DFT calculation, a practical tool to predict the electrochemical behaviour of organic electrolytes in aqueous redox flow batteries - ResearchGate. Available at: [Link]

  • Crystal structure elucidation of a geminal and vicinal bis(trifluoromethanesulfonate) ester - PMC - NIH. Available at: [Link]

  • DFT Modelling of Li 6 SiO 4 Cl 2 Electrolyte Material for Li-Ion Batteries - MDPI. Available at: [Link]

  • Exploring Organic Cathode Materials for Lithium-Ion Batteries through Fragment Bonding and Discharge Simulation | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Quantitative Experimental and Theoretical Research using the DFT Technique on the Structural, UV, Electronic, and FMO Properties of Gammaxene. Available at: [Link]

  • Research on carbon-based and metal-based negative electrode materials via DFT calculation for high potassium storage performance: a review. Available at: [Link]

  • Structural design of organic battery electrode materials: from DFT to artificial intelligence. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.